molecular formula C20H19N5O3S2 B2959908 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1251706-66-7

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2959908
CAS No.: 1251706-66-7
M. Wt: 441.52
InChI Key: GRHHPIMGAVQRQD-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its intricate structure, which includes benzoxazole, thiazole, and pyridazine moieties

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling with the pyridazine derivative. The final step involves the introduction of the acetamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a fluorescent probe for detecting metal ions, making it useful in bioimaging and biosensing applications.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial and anticancer activities, although further research is needed to confirm these effects.

    Industry: Its potential use as a corrosion inhibitor for metals in acidic environments has been explored, highlighting its industrial relevance.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzoxazole and thiazole moieties may play a role in binding to metal ions or interacting with biological macromolecules, while the pyridazine ring could be involved in modulating biochemical pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide stands out due to its unique combination of benzoxazole, thiazole, and pyridazine rings. Similar compounds include:

    2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: Known for its anticonvulsant and antidepressant properties.

    2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Studied for its potential use as a fluorescent probe and corrosion inhibitor.

    2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-12-19(30-13(2)22-12)15-7-8-18(27)25(24-15)10-9-21-17(26)11-29-20-23-14-5-3-4-6-16(14)28-20/h3-8H,9-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHHPIMGAVQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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